Conformational Preference: Tri‑MPDA Lacks an Intramolecular Hydrogen Bond Present in Di‑MPDA
In a comparative NMR and molecular orbital study, N,N'-dimethyl-1,3-propanediamine (di‑MPDA) forms an intramolecular hydrogen bond (N–H⋯N distance = 2.21 Å) that stabilizes a specific conformation, contributing ~2.3 kcal mol⁻¹ [1]. In contrast, N,N,N'-trimethyl-1,3-propanediamine (tri‑MPDA) lacks this hydrogen‑bond donor and therefore adopts a distinctly different conformational landscape [1]. This difference is critical when the diamine acts as a ligand, as conformation dictates the geometry and stability of the resulting metal complex.
| Evidence Dimension | Intramolecular hydrogen bond stabilization energy |
|---|---|
| Target Compound Data | 0 kcal mol⁻¹ (no N–H donor) |
| Comparator Or Baseline | N,N'-dimethyl-1,3-propanediamine (di‑MPDA) |
| Quantified Difference | 2.3 kcal mol⁻¹ lower stabilization |
| Conditions | NMR vicinal coupling constants and MO calculations (gas phase) |
Why This Matters
The absence of a hydrogen bond in tri‑MPDA alters its conformational flexibility and ligand geometry, which can directly impact catalytic activity and selectivity in metal‑mediated reactions.
- [1] Sasanuma, Y., et al. (2004). Conformational Analysis of Poly(trimethylene imine). Polymer Preprints, Japan, 53, 3614. View Source
